

# Application Notes & Protocols for Experimental Cyclopropanation Reactions

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

CAS No.: 1272357-22-8

Cat. No.: B3096139

[Get Quote](#)

## Introduction: The Strategic Importance of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain imparts unique conformational properties and reactivity, making it a "privileged synthetic intermediate" and a core structural unit in numerous biologically active natural products and pharmaceuticals.[1] Compounds containing this motif are found in fields as diverse as medicine, agrochemistry, and materials science.[2][3] The unique three-dimensional structure and potential for strain-induced ring-opening reactions make cyclopropanes highly valuable building blocks for drug development professionals.[4][5]

This guide provides an in-depth exploration of several robust and widely employed experimental procedures for synthesizing cyclopropanes. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt and troubleshoot them effectively. We will delve into the mechanisms, provide detailed, field-tested protocols, and offer insights into optimizing these powerful transformations.

## The Simmons-Smith Reaction: Stereospecific Methylene Transfer

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its high degree of stereospecificity and reliability.<sup>[1][6]</sup> First reported by H. E. Simmons and R. D. Smith, the reaction utilizes an organozinc carbenoid, typically generated from diiodomethane ( $\text{CH}_2\text{I}_2$ ) and a zinc-copper couple (Zn-Cu), to convert an alkene into a cyclopropane.<sup>[6][7]</sup> A key feature is that the stereochemistry of the starting alkene is retained in the product, as the methylene group is delivered to the same face of the double bond in a concerted fashion.<sup>[6][8]</sup>

## Mechanism of Action: The "Butterfly" Transition State

The reaction is not believed to involve a free carbene. Instead, an organozinc carbenoid, (iodomethyl)zinc iodide ( $\text{ICH}_2\text{ZnI}$ ), is the active cyclopropanating agent.<sup>[9][10]</sup> The reaction proceeds through a concerted, "butterfly-type" transition state where the methylene group is transferred simultaneously to both carbons of the alkene double bond.<sup>[6][11]</sup> This concerted mechanism is the reason for the reaction's high stereospecificity: cis-alkenes yield cis-cyclopropanes, and trans-alkenes yield trans-cyclopropanes.<sup>[7][12]</sup>

For alkenes containing a hydroxyl group in an allylic position, the zinc atom of the Simmons-Smith reagent can coordinate with the oxygen atom. This coordination directs the methylene transfer to the same face as the hydroxyl group, providing a powerful method for controlling diastereoselectivity.<sup>[13][14]</sup>

Caption: The Simmons-Smith reaction workflow, from reagent formation to the product.

## Experimental Protocol: Furukawa Modification

The Furukawa modification, which uses diethylzinc ( $\text{Et}_2\text{Zn}$ ) in place of the zinc-copper couple, offers the advantage of a homogeneous reaction system and is often more effective for sensitive substrates.<sup>[1][8]</sup>

Reaction: Cyclopropanation of 1-Octene to form (octan-1-yl)cyclopropane.<sup>[6]</sup>

Materials:

- 1-Octene (Substrate)
- Diethylzinc ( $\text{Et}_2\text{Zn}$ ), 1.0 M solution in hexanes
- Diiodomethane ( $\text{CH}_2\text{I}_2$ )

- Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous Ammonium Chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- **Reaction Setup:** Under an inert atmosphere (Argon or Nitrogen), add 1-octene (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the flask to 0 °C using an ice-water bath.
- **Reagent Addition:**
  - Slowly add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 eq) to the stirred solution via syringe.
  - Next, add diiodomethane (1.2 mmol, 1.2 eq) dropwise via syringe over 10-15 minutes. Causality: The slow addition is crucial to control the exotherm and prevent side reactions.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
- **Quenching:** After the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl solution. Stir vigorously until gas evolution ceases. Causality: Quenching with NH<sub>4</sub>Cl neutralizes the reactive zinc species and dissolves the resulting zinc salts, facilitating the workup.[11]
- **Workup:**
  - Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution and then brine.[6]
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel or distillation to yield the pure (octan-1-yl)cyclopropane.

## Data & Optimization

Issue	Potential Cause	Suggested Solution
Low or No Yield	Inactive/degraded $\text{Et}_2\text{Zn}$ or $\text{CH}_2\text{I}_2$ .	Use fresh, high-quality reagents. $\text{Et}_2\text{Zn}$ is pyrophoric and moisture-sensitive; handle with care.
Wet solvent or glassware.	Ensure all solvents are anhydrous and glassware is flame- or oven-dried before use.[11]	
Insufficient reaction time.	Monitor the reaction by TLC/GC and allow it to stir longer if starting material remains.	
Side Product Formation	Reaction temperature too high.	Maintain the initial cooling at 0 °C during reagent addition and control the exotherm.
Poor Diastereoselectivity (for directed reactions)	Solvent interference.	The choice of solvent is critical; non-coordinating solvents like DCM or DCE are preferred as highly basic solvents can interfere with the reagent.[1]

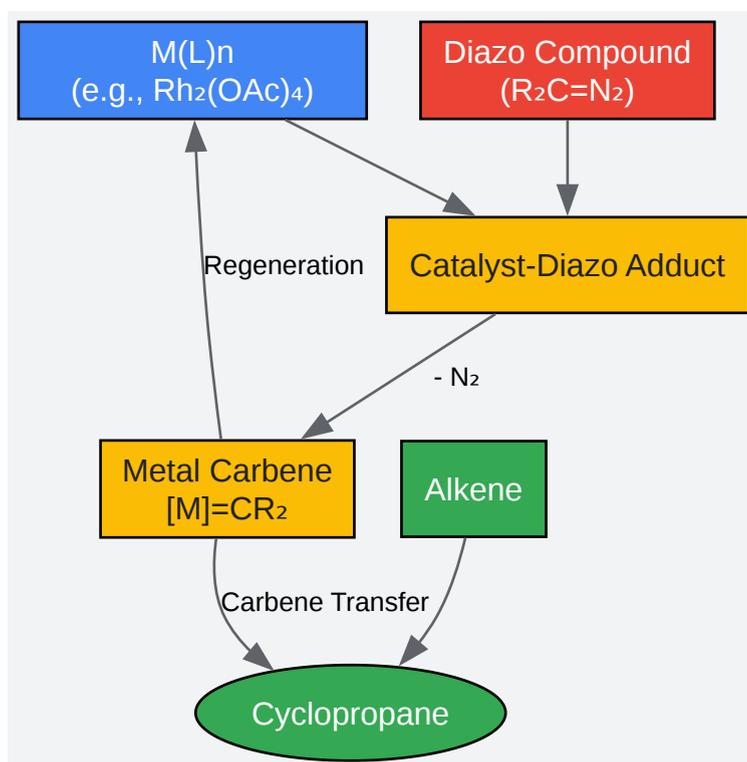
## Transition Metal-Catalyzed Reactions of Diazo Compounds

One of the most versatile methods for cyclopropane synthesis involves the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene.[15][16] Catalysts based on rhodium(II), copper(I), and iron are most common, mediating the reaction via a metal carbene intermediate.[17][18][19] This methodology allows for a broad substrate scope and is the foundation for many powerful asymmetric cyclopropanation reactions.[4][17]

## Mechanism: The Metal Carbene Cycle

The generally accepted mechanism involves several key steps:

- The diazo compound coordinates to the catalytically active metal center.
- Dinitrogen ( $N_2$ ) is extruded, forming a highly reactive metal carbene (or carbenoid) intermediate.[19]
- The metal carbene then transfers the carbene fragment to the alkene, forming the cyclopropane ring and regenerating the active catalyst to continue the cycle.[18]



[Click to download full resolution via product page](#)

Caption: Catalytic cycle for transition metal-mediated cyclopropanation.

## CRITICAL SAFETY PROTOCOL: Handling Diazo Compounds

Diazo compounds, particularly diazomethane and ethyl diazoacetate (EDA), are potent, toxic, and potentially explosive substances.[7][20] Trimethylsilyldiazomethane (TMS-diazomethane) is often used as a less explosive alternative to diazomethane, but it is still highly toxic and must be handled with extreme caution.[21][22]

- **Engineering Controls:** All work must be conducted in a properly functioning chemical fume hood with the sash positioned as a shield.[20][21] Avoid using glassware with ground-glass joints or scratches, as rough surfaces can trigger detonation.[23]
- **Personal Protective Equipment (PPE):** Standard PPE (lab coat, safety glasses) is mandatory. A face shield and double-gloving (e.g., butyl rubber or neoprene gloves) are strongly recommended.[21][24]
- **Work Practices:** Never work alone. Prepare the smallest amount of diazo compound needed. It is highly recommended to use a dilute solution of the diazo compound and add it slowly to the reaction mixture via a syringe pump to keep its instantaneous concentration low.[25] Do not store diazomethane solutions.[20]

## Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation

Reaction: Reaction of styrene with ethyl diazoacetate (EDA) using Dirhodium(II) tetraacetate ( $\text{Rh}_2(\text{OAc})_4$ ).[25]

Materials:

- Styrene (Substrate)
- Ethyl diazoacetate (EDA)
- Dirhodium(II) tetraacetate ( $\text{Rh}_2(\text{OAc})_4$ ) (Catalyst)
- Anhydrous Dichloromethane (DCM)

#### Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add styrene (1.0 mmol, 1.0 eq),  $\text{Rh}_2(\text{OAc})_4$  (0.01 mmol, 1 mol%), and anhydrous DCM (5 mL).
- **Prepare Diazo Solution:** In a separate flask, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 eq) in anhydrous DCM (5-10 mL).
- **Slow Addition:** Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.<sup>[25]</sup> Causality: Slow addition is critical for both safety and selectivity. It prevents the buildup of a high concentration of the diazo reagent and minimizes the formation of carbene dimers (diethyl fumarate and maleate).
- **Reaction Monitoring:** After the addition is complete, continue stirring for an additional 1-2 hours. Monitor for the complete consumption of the starting material by TLC or GC-MS.
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography on silica gel to separate the cis- and trans-cyclopropane products.

## Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for forming cyclopropanes that operates via a completely different mechanism: a nucleophilic addition followed by an intramolecular substitution.<sup>[2][3]</sup> This two-step sequence involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, generating an enolate intermediate which then undergoes an intramolecular cyclization by displacing a leaving group.<sup>[14][15]</sup>

## Mechanism: Addition-Substitution Cascade

- **Michael Addition:** A stabilized nucleophile (e.g., from a compound with an acidic proton and an adjacent leaving group, like an  $\alpha$ -halocarbonyl) attacks an electron-deficient alkene (Michael acceptor).

- Enolate Formation: This addition forms an intermediate enolate.
- Intramolecular Ring Closure: The enolate then acts as an internal nucleophile, attacking the carbon bearing the leaving group in an  $S_N2$ -type reaction to form the three-membered ring.  
[\[15\]](#)

For the reaction to be stereospecific, the ring-closure step must be faster than the bond rotation in the intermediate.[\[15\]](#)

## Experimental Protocol: Phase-Transfer Catalyzed MIRC

Reaction: Cyclopropanation of Chalcone with Diethyl bromomalonate.

Materials:

- Chalcone (Michael Acceptor)
- Diethyl bromomalonate (Nucleophile precursor)
- Potassium Carbonate ( $K_2CO_3$ ) (Base)
- Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)
- Toluene

Procedure:

- Reaction Setup: To a round-bottom flask, add chalcone (1.0 mmol, 1.0 eq), diethyl bromomalonate (1.2 mmol, 1.2 eq), powdered potassium carbonate (2.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.1 mmol, 10 mol%).
- Add Solvent: Add toluene (10 mL) and stir the suspension vigorously at room temperature. Causality: TBAB is a phase-transfer catalyst, which facilitates the transport of the anionic nucleophile (formed by deprotonation by the solid  $K_2CO_3$ ) into the organic phase where the reaction occurs.
- Reaction: Stir the reaction for 8-16 hours, monitoring its progress by TLC.

- Workup:
  - Filter the reaction mixture to remove the inorganic salts.
  - Wash the filtrate with water and then brine.
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography or recrystallization.

## The Kulinkovich Reaction: Synthesis of Cyclopropanols

The Kulinkovich reaction provides a unique and powerful route to cyclopropanols and their derivatives from simple esters or amides.<sup>[26][27]</sup> The reaction employs a Grignard reagent in the presence of a catalytic amount of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide ( $\text{Ti}(\text{O}i\text{-Pr})_4$ ).<sup>[28][29]</sup>

### Mechanism: The Titanacyclopropane Intermediate

The mechanism is distinct from the other methods discussed.

- Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form an unstable dialkyltitanium species.<sup>[26][29]</sup>
- $\beta$ -Hydride Elimination: This species undergoes  $\beta$ -hydride elimination to form a key titanacyclopropane intermediate and an alkane.<sup>[26][30]</sup>
- Carbonyl Insertion & Cyclization: The titanacyclopropane acts as a 1,2-dianion equivalent, reacting twice with the ester carbonyl group. The first insertion leads to a ketone intermediate, which then undergoes a second, intramolecular insertion to form the cyclopropane ring.<sup>[28]</sup>
- Hydrolysis: After hydrolysis during workup, the final cyclopropanol product is liberated.<sup>[28]</sup>

Caption: General experimental workflow for the Kulinkovich reaction.

## Experimental Protocol: Synthesis of 1-Methylcyclopropanol

Reaction: Reaction of methyl acetate with ethylmagnesium bromide.[29]

Materials:

- Methyl acetate (Ester)
- Ethylmagnesium bromide (EtMgBr), 3.0 M solution in diethyl ether
- Titanium(IV) isopropoxide (Ti(Oi-Pr)<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et<sub>2</sub>O)

Procedure:

- **Reaction Setup:** Under an inert atmosphere, add methyl acetate (1.0 mmol, 1.0 eq) and anhydrous THF (10 mL) to a flame-dried flask.
- **Catalyst Addition:** Add titanium(IV) isopropoxide (0.2 mmol, 0.2 eq).
- **Grignard Addition:** Slowly add the ethylmagnesium bromide solution (2.2 mmol, 2.2 eq) to the stirred solution at room temperature over 30 minutes. An exotherm and color change are typically observed. Causality: Grignard reagents are highly reactive and moisture-sensitive; all operations must be under anhydrous, inert conditions.[29]
- **Reaction:** Stir the mixture at room temperature for 1-2 hours after the addition is complete.
- **Quenching & Workup:** Cool the reaction to 0 °C and carefully add water dropwise to quench any unreacted Grignard reagent. Add dilute aqueous HCl until the solids dissolve. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate carefully. Purify the resulting 1-methylcyclopropanol by distillation.

## References

- Kulinkovich reaction - Wikipedia. [[Link](#)]
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). [[Link](#)]
- Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. [[Link](#)]
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. [[Link](#)]
- Kulinkovich Reaction - Organic Chemistry Portal. [[Link](#)]
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. [[Link](#)]
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [[Link](#)]
- Synthesis Workshop: The Kulinkovich Reaction (Episode 42) - YouTube. [[Link](#)]
- Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds - Bentham Science Publisher. [[Link](#)]
- The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). [[Link](#)]
- Cyclopropanation of Alkenes - Master Organic Chemistry. [[Link](#)]
- Synthesis of cyclopropanes - Organic Chemistry Portal. [[Link](#)]
- Simmons–Smith reaction - Wikipedia. [[Link](#)]
- ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS - Purdue University Graduate School. [[Link](#)]
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes | Journal of the American Chemical Society - ACS Publications. [[Link](#)]

- Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC. [\[Link\]](#)
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - MDPI. [\[Link\]](#)
- CB-LSOP-diazomethane-4-18.docx. [\[Link\]](#)
- Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. [\[Link\]](#)
- Cyclopropanation and Related Reactions | Recent Developments of Diazo Compounds in Organic Synthesis - World Scientific Publishing. [\[Link\]](#)
- Simmons-Smith Reaction - Organic Chemistry Portal. [\[Link\]](#)
- Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. [\[Link\]](#)
- Diazomethane | Division of Research Safety - University of Illinois. [\[Link\]](#)
- Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. [\[Link\]](#)
- Iron-catalyzed transformations of diazo compounds - Oxford Academic. [\[Link\]](#)
- Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. [\[Link\]](#)
- Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. [\[Link\]](#)
- Simmons-Smith Reaction: Definition, Mechanism, and Examples - Chemistry Learner. [\[Link\]](#)
- Simmons–Smith reaction – cyclopropanation of alkenes. [\[Link\]](#)
- Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane Prepared by: Christine Dunbar and Nargess Hosse - The West Group at the University of Alberta. [\[Link\]](#)

- Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis Prof. Yashwant D. Vankar Department. [\[Link\]](#)
- 8.10: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [[pubs.rsc.org](https://pubs.rsc.org)]
4. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. [lac.dicp.ac.cn](http://lac.dicp.ac.cn) [[lac.dicp.ac.cn](http://lac.dicp.ac.cn)]
6. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
7. [masterorganicchemistry.com](https://www.masterorganicchemistry.com) [[masterorganicchemistry.com](https://www.masterorganicchemistry.com)]
8. Simmons–Smith reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
9. [kcl.digimat.in](http://kcl.digimat.in) [[kcl.digimat.in](http://kcl.digimat.in)]
10. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
11. [orgosolver.com](https://orgosolver.com) [[orgosolver.com](https://orgosolver.com)]
12. Simmons-Smith Reaction: Definition, Mechanism, and Examples [[chemistrylearner.com](https://www.chemistrylearner.com)]
13. Simmons-Smith Reaction [[organic-chemistry.org](https://www.organic-chemistry.org)]
14. [docentes.fct.unl.pt](https://docentes.fct.unl.pt) [[docentes.fct.unl.pt](https://docentes.fct.unl.pt)]

- [15. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [16. worldscientific.com \[worldscientific.com\]](https://worldscientific.com)
- [17. eurekaselect.com \[eurekaselect.com\]](https://eurekaselect.com)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [20. bruckner.research.uconn.edu \[bruckner.research.uconn.edu\]](https://bruckner.research.uconn.edu)
- [21. Diazomethane | Division of Research Safety | Illinois \[drs.illinois.edu\]](https://drs.illinois.edu)
- [22. ehs.yale.edu \[ehs.yale.edu\]](https://ehs.yale.edu)
- [23. westgroup.chem.ualberta.ca \[westgroup.chem.ualberta.ca\]](https://westgroup.chem.ualberta.ca)
- [24. ehs.unm.edu \[ehs.unm.edu\]](https://ehs.unm.edu)
- [25. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [26. organic-chemistry.org \[organic-chemistry.org\]](https://organic-chemistry.org)
- [27. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [28. Kulinkovich reaction - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [29. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [30. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- To cite this document: BenchChem. [Application Notes & Protocols for Experimental Cyclopropanation Reactions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3096139#experimental-procedure-for-cyclopropanation-reactions\]](https://www.benchchem.com/product/b3096139#experimental-procedure-for-cyclopropanation-reactions)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)